

Dose-escalation study design to determine clebopride's maximum tolerated dose

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Compound of Interest

Compound Name: Clebopride (Maleate)

Cat. No.: B12061845

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Technical Support Center: Clebopride Dose-Escalation Study

This center provides essential guidance for researchers and drug development professionals designing and executing a Phase I dose-escalation study to determine the Maximum Tolerated Dose (MTD) of clebopride.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of a dose-escalation study for clebopride?

The primary objective is to determine the Maximum Tolerated Dose (MTD) and the Recommended Phase 2 Dose (RP2D) of clebopride when administered to subjects. Secondary objectives include characterizing the safety profile, evaluating pharmacokinetic (PK) and pharmacodynamic (PD) parameters, and identifying any preliminary signs of efficacy.

Q2: What is the established mechanism of action for clebopride?

Clebopride is a substituted benzamide that functions as a dopamine D2 receptor antagonist and a serotonin 5-HT4 receptor partial agonist.^{[1][2][3]} Its antiemetic effects are primarily due to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain, while its prokinetic (motility-enhancing) properties stem from both D2 antagonism and 5-HT4 agonism in the gastrointestinal tract.^{[1][2][3]}

Q3: What study design is recommended for determining clebopride's MTD?

A "3+3" dose-escalation design is a standard and widely accepted methodology for Phase I oncology and drug development trials.[\[4\]](#)[\[5\]](#)[\[6\]](#) This rule-based design involves enrolling cohorts of three subjects at escalating dose levels to systematically and safely identify the MTD.[\[5\]](#)[\[7\]](#)

Q4: How is a Dose-Limiting Toxicity (DLT) defined in the context of this study?

A Dose-Limiting Toxicity (DLT) is a drug-related adverse event that is considered severe enough to prevent further dose escalation.[\[8\]](#)[\[9\]](#)[\[10\]](#) For clebopride, potential DLTs could include significant extrapyramidal symptoms, severe hypotension, or Grade 4 hematological toxicities, based on its known side effect profile.[\[11\]](#)[\[12\]](#) A formal DLT definition must be established in the study protocol, typically referencing the Common Terminology Criteria for Adverse Events (CTCAE).[\[13\]](#) The DLT observation period is usually the first cycle of treatment.

Q5: What are the known adverse effects of clebopride that require careful monitoring?

Known adverse effects include extrapyramidal symptoms (such as dystonia and akathisia), drowsiness, dizziness, headache, hypotension, and potential neuroleptic malignant syndrome.[\[11\]](#)[\[12\]](#) Researchers should be particularly vigilant for any neurological or cardiovascular adverse events.

Q6: How should pharmacokinetic (PK) and pharmacodynamic (PD) assessments be integrated into the study?

PK and PD studies are crucial in early-phase trials to understand a drug's behavior and effects.[\[14\]](#)[\[15\]](#)[\[16\]](#)

- **PK Sampling:** Blood samples should be collected at multiple time points (e.g., pre-dose, and at several intervals post-dose) to determine parameters like C_{max} (maximum concentration), T_{max} (time to maximum concentration), and AUC (area under the curve).[\[14\]](#)
- **PD Assessments:** PD biomarkers can provide early evidence of a drug's biological activity.[\[17\]](#) For clebopride, this could involve measuring gastric emptying time or assessing changes in relevant hormone levels (e.g., prolactin, as D2 blockade can increase it).

Troubleshooting Guide

Issue / Problem	Possible Cause(s)	Recommended Action(s)
Recruitment for a cohort is slow.	- Stringent eligibility criteria.- Low prevalence of the target patient population.- Logistical challenges at clinical sites.	- Review and potentially amend inclusion/exclusion criteria without compromising safety.- Open additional clinical trial sites.- Engage with patient advocacy groups to raise awareness.
An unexpected adverse event (AE) is observed that is not listed as a DLT.	- The AE may be an idiosyncratic reaction.- The AE could be a previously unrecognized toxicity of clebopride.	- The investigator must grade the AE according to CTCAE and determine its attribution to the study drug.- Report the AE to the study sponsor and regulatory authorities as required.- The Safety Monitoring Committee should review the event to decide if the protocol or informed consent needs modification.
Pharmacokinetic data shows high inter-subject variability.	- Differences in patient metabolism (e.g., CYP enzyme polymorphisms).- Non-compliance with dosing or fasting requirements.- Sample handling or processing errors.	- Confirm patient compliance and adherence to pre-dose instructions (e.g., fasting).- Review sample collection and processing procedures to ensure standardization.- Conduct exploratory genetic analysis for relevant metabolic enzymes if variability persists.
The Maximum Tolerated Dose (MTD) is reached at a very low, potentially sub-therapeutic dose.	- The starting dose, based on preclinical data, was too close to the toxic dose.- The patient population is particularly sensitive to clebopride.	- The MTD is declared as the dose level below the one where DLTs were observed. ^[5] - The sponsor may consider exploring an alternative dosing schedule (e.g., lower dose more frequently) in a separate

cohort or future study.- Analyze PD data to see if any biological effect was observed at the tolerated doses.

Experimental Protocols & Data Presentation

Protocol: 3+3 Dose-Escalation Design

1.0 Objective: To determine the MTD of clebopride using a standard 3+3 dose-escalation schema.

2.0 Methodology:

- Dose Levels: Establish at least 5-7 dose levels based on preclinical toxicology data. The starting dose should be a fraction (e.g., 1/10th) of the severely toxic dose in the most sensitive animal species.
- Cohort Enrollment: Enroll a cohort of 3 subjects at the starting dose level.
- DLT Observation Period: Monitor all subjects for a full treatment cycle (typically 28 days) for the occurrence of any DLTs.
- Decision Rules:
 - If 0 of 3 subjects experience a DLT: Escalate to the next dose level and enroll a new cohort of 3 subjects.
 - If 1 of 3 subjects experiences a DLT: Expand the current cohort by enrolling 3 additional subjects at the same dose level.
 - If 1 of 6 subjects total experiences a DLT, escalate to the next dose level.
 - If ≥ 2 of 6 subjects experience a DLT, the current dose is considered to have exceeded the MTD. The MTD is declared as the prior dose level.
 - If ≥ 2 of 3 subjects experience a DLT: The current dose is considered to have exceeded the MTD. The MTD is declared as the prior dose level.

Data Summaries (Illustrative Examples)

Table 1: Dose Escalation and DLT Summary

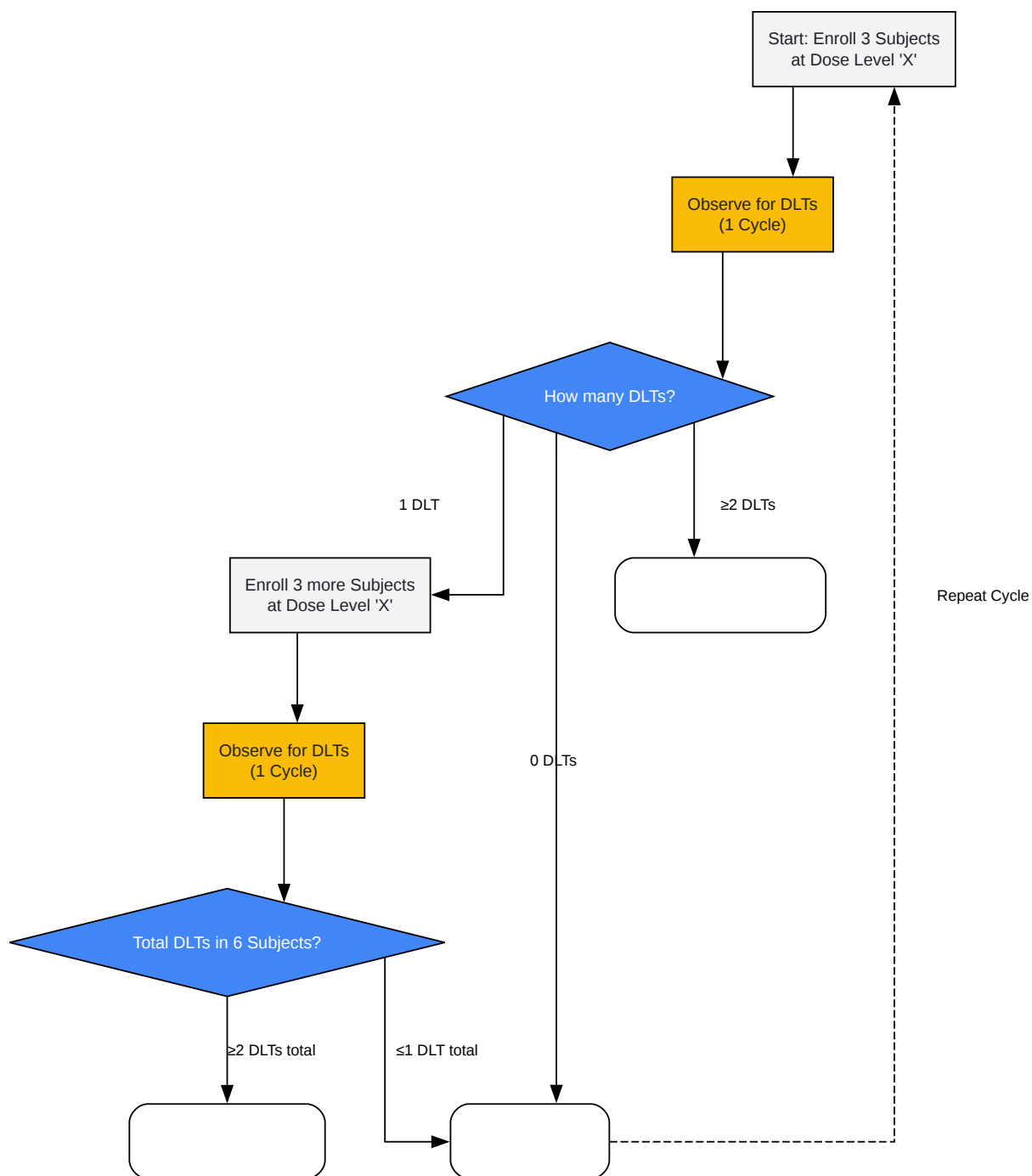
Dose Level	Clebopride Dose	No. of Subjects	No. of DLTs	Action
1	0.5 mg	3	0	Escalate
2	1.0 mg	3	0	Escalate
3	2.0 mg	3	1	Expand Cohort
3 (expanded)	2.0 mg	6	1	Escalate
4	3.5 mg	3	2	Stop; MTD is Dose Level 3

Table 2: Example Pharmacokinetic Parameters (at a given dose level)

Subject ID	Cmax (ng/mL)	Tmax (hr)	AUC ₀₋₂₄ (ng·hr/mL)
001-01	45.2	1.5	310.4
001-02	51.7	1.0	345.8
001-03	48.9	1.5	322.1
Mean (SD)	48.6 (3.3)	1.3 (0.3)	326.1 (18.2)

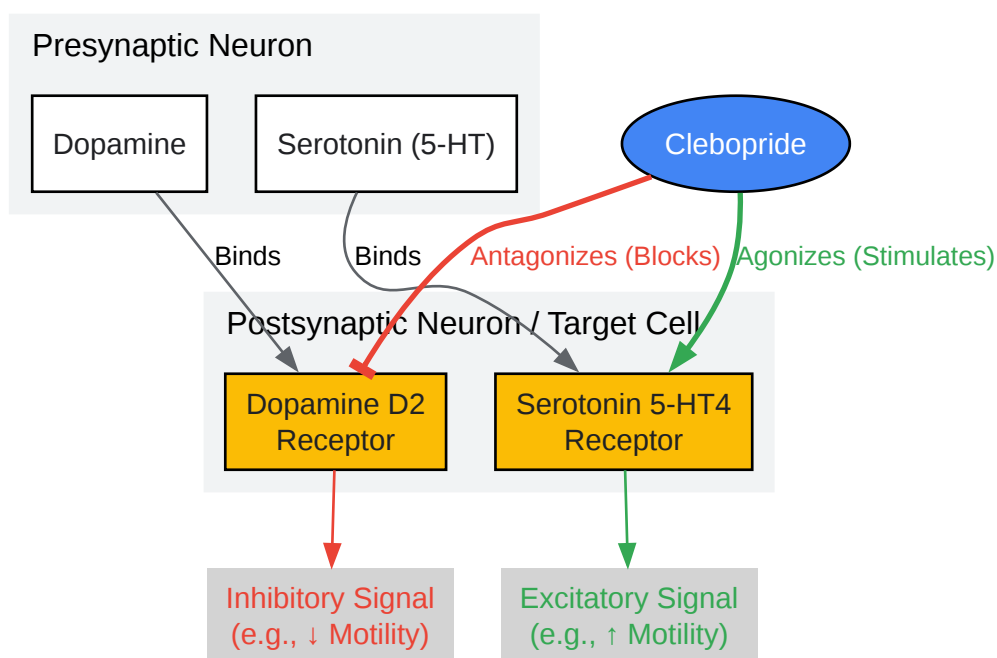
Visualizations

Diagrams of Workflows and Pathways



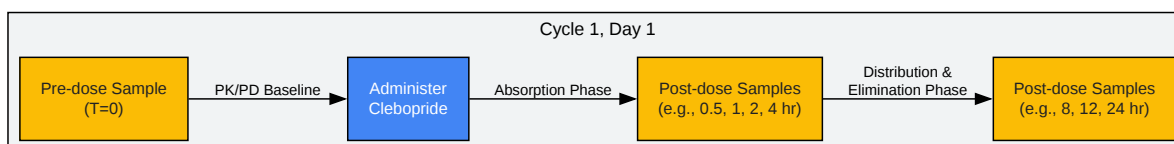
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Caption: Standard 3+3 dose-escalation workflow for MTD determination.



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Caption: Clebopride's dual mechanism of action on D2 and 5-HT4 receptors.



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Caption: Illustrative workflow for PK/PD sample collection on Day 1.

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